Product packaging for 9H-Indolo[3,2,1-de]phenanthridin-9-one(Cat. No.:)

9H-Indolo[3,2,1-de]phenanthridin-9-one

Cat. No.: B11742639
M. Wt: 269.3 g/mol
InChI Key: ZAWSPRXHMBXAGX-UHFFFAOYSA-N
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Description

9H-Indolo[3,2,1-de]phenanthridin-9-one is a polycyclic aromatic compound that serves as a highly valuable intermediate and core structure in materials science research. Its rigid, planar, and electron-deficient nature makes it a prime candidate for developing advanced organic semiconductors. Researchers primarily utilize this compound as a key building block for the synthesis of novel organic electronic materials, particularly as an electron-accepting unit in donor-acceptor type polymers and small molecules for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) (https://pubs.rsc.org/en/content/articlelanding/2014/ta/c4ta00878e). The compound's inherent luminescent properties are also exploited in the design of new fluorescent dyes and sensors. Furthermore, its structural motif is found in certain alkaloids, lending interest in its potential pharmacological properties, though this area remains exploratory. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H11NO B11742639 9H-Indolo[3,2,1-de]phenanthridin-9-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H11NO

Molecular Weight

269.3 g/mol

IUPAC Name

1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,8,10,12(20),13,15,17-nonaen-19-one

InChI

InChI=1S/C19H11NO/c21-19-16-8-2-1-6-12(16)14-9-5-10-15-13-7-3-4-11-17(13)20(19)18(14)15/h1-11H

InChI Key

ZAWSPRXHMBXAGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C3)C5=CC=CC=C5N4C2=O

Origin of Product

United States

Synthetic Methodologies for 9h Indolo 3,2,1 De Phenanthridin 9 One and Its Derivatives

Classical Approaches for Indolophenanthridinone Formation

Early synthetic strategies for constructing the 9H-Indolo[3,2,1-de]phenanthridin-9-one core relied on fundamental organic reactions, including photochemical rearrangements and classical cyclization methods that induce ring closure through molecular reorganization.

Photochemical reactions offer a powerful method for forming complex polycyclic aromatic systems by inducing intramolecular cyclizations. A notable strategy involves the visible-light-induced free-radical cyclization of (2-bromophenyl)(9H-carbazol-9-yl)methanone precursors. researchgate.net This transition-metal-free approach utilizes a benzothiadiazole-containing photocatalyst to initiate a radical cascade, leading to the formation of the desired 8H-indolo[3,2,1-de]phenanthridin-8-one skeleton. researchgate.net The reaction proceeds under mild conditions and demonstrates the utility of photoredox catalysis in constructing intricate heterocyclic frameworks. researchgate.net Some of the resulting products have been observed to exhibit strong blue or green fluorescence. researchgate.net

Another related photochemical strategy involves the UV irradiation of readily synthesized biphenyl-2-carbaldehyde O-acetyl oximes, which cyclize to form phenanthridines. beilstein-journals.org While this method primarily targets the phenanthridine (B189435) core, its principles of photochemically mediated iminyl radical cyclization could be adapted for precursors designed to yield the indolo-fused system.

Classical name reactions that facilitate ring expansion or intramolecular coupling have been instrumental in the synthesis of heterocyclic compounds, including the indolophenanthridinone scaffold.

Ullmann Condensation: The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a classic method for forming aryl-aryl, aryl-ether, and aryl-amine bonds. wikipedia.orgorganic-chemistry.orgnih.gov This reaction can be applied intramolecularly to construct the biaryl linkage essential for the phenanthridinone core. In a modern adaptation, a palladium-catalyzed reaction sequence for synthesizing 8H-indolo[3,2,1-de]phenanthridin-8-ones from 2-bromo-N-arylbenzamides was found to proceed through an initial Ullmann coupling step. jove.com Traditionally, these reactions required harsh conditions with stoichiometric copper, but modern modifications have improved their efficiency and scope. nih.govmdpi.comrug.nl

Schmidt Reaction: The Schmidt reaction is an acid-catalyzed rearrangement of an azide (B81097) with a carbonyl derivative to yield an amine or an amide. wikipedia.org When applied to a cyclic ketone, the reaction results in a ring-expanded lactam through the insertion of a nitrogen atom. organic-chemistry.org This methodology provides a conceptual pathway for constructing the lactam ring of the this compound from a suitable tetracyclic ketone precursor. The reaction typically involves treating the ketone with hydrazoic acid under acidic conditions, which leads to a diazoiminium intermediate that rearranges to a nitrilium ion before being trapped by water to form the amide. wikipedia.org Its application has been crucial in the synthesis of various complex alkaloids and nitrogen-containing natural products. researcher.lifechimia.ch

Beckmann Rearrangement: The Beckmann rearrangement transforms an oxime into a substituted amide, providing another classical route to lactam formation. wikipedia.orgmasterorganicchemistry.com Named after Ernst Otto Beckmann, this reaction is typically catalyzed by acid, which promotes the rearrangement of the group anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.orgnumberanalytics.com For the synthesis of the indolophenanthridinone core, a precursor ketone would first be converted to its corresponding oxime. Subsequent treatment with an acid catalyst (such as sulfuric acid, polyphosphoric acid, or others) or reagents like tosyl chloride would induce the rearrangement to form the seven-membered lactam ring within the pentacyclic structure. wikipedia.orgderpharmachemica.com The archetypal industrial application of this reaction is the synthesis of caprolactam from cyclohexanone (B45756) oxime for the production of Nylon 6. wikipedia.orgnumberanalytics.com

Modern and Advanced Synthetic Strategies

Contemporary approaches to the synthesis of this compound heavily leverage transition metal catalysis, particularly with palladium. These methods offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical techniques.

Palladium catalysts are pivotal in modern organic synthesis for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.org

Palladium-catalyzed cross-coupling reactions provide a robust platform for assembling the complex architecture of indolophenanthridinones. A highly efficient protocol has been developed involving a Pd(OAc)₂-catalyzed self-coupling of 2-bromo-N-arylbenzamides. jove.comfigshare.com This transformation proceeds through a sequence involving an Ullmann coupling followed by two consecutive oxidative coupling dehydrogenation steps. jove.com This domino reaction efficiently constructs the fused pentacyclic system in moderate to good yields from simple starting materials. jove.comfigshare.com

Domino reactions, where multiple bond-forming events occur sequentially in a single pot, are particularly powerful. scholaris.ca For instance, palladium-catalyzed domino sequences involving C-N coupling, hydroamination, and C-H arylation have been developed for the synthesis of the isomeric indolo[1,2-f]phenanthridines. nih.govrsc.org These strategies highlight the potential for designing one-pot syntheses for the this compound isomer by carefully selecting precursors and catalytic systems that favor the required regioselectivity of bond formation. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Coupling Reactions for Phenanthridinone Skeletons
Starting MaterialsCatalyst/ReagentsConditionsProduct TypeYieldReference
2-Bromobenzamide, o-Bromobenzoic acidPd(OAc)₂, PPh₃, Cs₂CO₃120 °C, DMFPhenanthridin-6(5H)-one59–88% nih.gov
2-Bromo-N-arylbenzamidesPd(OAc)₂, Benzoic acid, Base-8H-Indolo[3,2,1-de]phenanthridin-8-oneModerate to good jove.comfigshare.com
2-Bromo-2'-iodo-1,1'-biphenyl, Indole (B1671886)Pd(OAc)₂, dppf, LiOtBuTolueneIndolo[1,2-f]phenanthridineUp to 37% (initial) sci-hub.se

Direct C-H functionalization represents a state-of-the-art strategy that avoids the pre-functionalization of starting materials, thereby improving atom economy. nih.gov A synthetic route to indolo[3,2,1-de]phenanthridines has been developed based on a palladium-catalyzed intramolecular biaryl coupling via C-H functionalization. researchgate.net In this method, carbazole-type precursors are first alkylated with o-bromobenzyl bromide. The subsequent cyclization is achieved using a catalytic system of Pd(OAc)₂ with Cs₂CO₃ as the base and TBAB as a phase-transfer agent. researchgate.net This ligand-free system smoothly affords the desired pentacyclic products in high yields without the formation of halogen-reduced byproducts. researchgate.net This approach has also been successfully applied to the synthesis of related isochromeno[3,4-a]carbazoles. researchgate.net

This strategy has been broadly applied to construct various fused nitrogen-containing heterocycles, demonstrating its versatility. beilstein-journals.orgbohrium.comrsc.org The choice of catalyst, base, and solvent is critical for achieving high yields in these C-H arylation reactions. nih.gov

Table 2: Palladium-Catalyzed Intramolecular C-H Arylation for Fused Heterocycles
Precursor TypeCatalyst SystemKey TransformationProduct CoreYieldReference
N-(o-bromobenzyl)carbazolePd(OAc)₂, Cs₂CO₃, TBABIntramolecular Biaryl CouplingIndolo[3,2,1-de]phenanthridineHigh researchgate.net
2-Halo-N-Boc-N-arylbenzamidesPd(t-Bu₃P)₂, KOAcC-H Arylation / DecarboxylationN-H PhenanthridinoneUp to 95% nih.gov
N-(2-halophenyl)-indoles, IodobenzenesPalladium CatalystDual C-H Bond ActivationIndolo[1,2-f]phenanthridine- rsc.org

Transition Metal-Catalyzed Reaction Pathways

Enantioselective Synthetic Routes (e.g., Birch-Heck sequence for phenanthridinone derivatives)

The development of enantioselective methods is crucial for producing chiral molecules with specific biological activities. A notable strategy for synthesizing phenanthridinone derivatives bearing an all-carbon quaternary stereocenter is the Birch-Heck sequence. This multi-step process allows for the transformation of simple starting materials into complex, three-dimensional structures.

The sequence typically begins with a Birch reduction-alkylation of a benzoic acid derivative. This is followed by coupling with an aminophenol derivative, triflation of the resulting phenol (B47542), and a key desymmetrizing enantioselective intramolecular Mizoroki-Heck reaction. This final step is critical for establishing the stereochemistry of the molecule. Good to very good enantioselectivity has been achieved in this key reaction. The resulting phenanthridinone analogues feature a variety of substituents on all three rings, including different alkyl groups at the quaternary center and various substituents on the amide nitrogen and the aryl ring. Both palladium and nickel catalysts have been shown to be effective for the enantioselective intramolecular Mizoroki-Heck reaction of 1,4-diene systems linked to aryl halides, with nickel catalysis offering a more sustainable and cost-effective alternative.

A summary of the typical Birch-Heck sequence is presented in the table below:

StepReactionReagents/ConditionsPurpose
1Birch Reduction-AlkylationNa or Li, liquid NH₃, alcohol; alkyl halideCreates a 1,4-cyclohexadiene (B1204751) with a quaternary center.
2Amide Coupling(COCl)₂, DMF (cat.); amineForms the amide bond.
3TriflationTriflic anhydride, pyridineConverts the phenol to a triflate, a good leaving group for the Heck reaction.
4Intramolecular Heck ReactionPd or Ni catalyst, chiral ligandForms the tricyclic phenanthridinone core with enantiocontrol.
Dehydrogenative Annulation Strategies

Dehydrogenative annulation represents a powerful and atom-economical approach for the construction of cyclic compounds through the formation of C-C or C-N bonds via C-H activation. A notable application of this strategy is the palladium-catalyzed intermolecular dehydrogenative annulation of aryl iodides and aryl carbamic chlorides for the synthesis of phenanthridinone derivatives.

This method involves the reaction of readily available aryl iodides and aryl carbamic chlorides in the presence of a palladium catalyst, such as palladium(II) acetate, a phosphine (B1218219) ligand, and a base. The reaction proceeds through a dual C-H bond activation mechanism. This protocol is advantageous due to its broad substrate scope, including the use of various functional groups and heterocyclic partners, making it a practical route to a diverse range of high-value phenanthridinone heterocycles.

Indium(III) Triflate Catalysis in Indole Derivative Synthesis

Indium(III) triflate (In(OTf)₃) has emerged as a versatile and efficient Lewis acid catalyst for a variety of organic transformations due to its high catalytic activity, water stability, and reusability. While a specific application for the synthesis of this compound is not extensively documented, its utility in the synthesis of related indole derivatives is well-established.

In(OTf)₃ has been successfully employed in the electrophilic substitution reactions of indoles with isatins or aryl aldehydes to produce 3,3-diaryloxindoles and bis(indol-3-yl)methanes, respectively. These reactions are typically carried out under mild conditions, often at room temperature, and are characterized by experimental simplicity, high yields, and short reaction times. The catalytic efficiency of indium(III) triflate in these transformations suggests its potential applicability in more complex cyclization reactions leading to fused indole systems.

Iron-Catalyzed Intramolecular Reductive Cyclization

Iron catalysis offers a cost-effective and environmentally benign alternative to methods relying on precious metals. In the context of synthesizing nitrogen-containing heterocycles, iron-catalyzed intramolecular reductive cyclization has proven to be a valuable tool. While a direct synthesis of this compound using this method is not prominently reported, related transformations highlight its potential.

An efficient protocol utilizing iron powder and acetic acid has been developed for the intramolecular reductive cyclization to produce novel 6,7-dihydrodibenzo[b,j] researchgate.netrug.nlphenanthroline derivatives. This method proceeds under mild conditions and demonstrates good tolerance to various functional groups. Furthermore, iron has been shown to catalyze the intramolecular N-arylation of O-acetyl oximes, leading to the formation of phenanthridines. These examples of iron-catalyzed C-N bond formation underscore the potential of this methodology for the construction of the this compound scaffold.

Multi-component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates atoms from all the starting materials. MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

Although a specific MCR for the direct assembly of the this compound scaffold is not widely reported, MCRs are extensively used to construct various indole-containing heterocyclic systems. For instance, a one-pot methodology for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been developed through the multicomponent reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole. rsc.orgbeilstein-journals.org This demonstrates the power of MCRs in creating complex, fused indole structures and suggests the feasibility of designing an MCR for the target compound.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates, improving yields, and enhancing product purity. The use of microwave irradiation can significantly reduce reaction times from hours or days to minutes.

Oxidative Cyclization Reactions (e.g., utilizing DDQ, PbO₂)

Oxidative cyclization is a key strategy for the synthesis of aromatic and heteroaromatic ring systems. A direct and efficient route to a closely related isomer, 8H-indolo[3,2,1-de]phenanthridin-8-ones, involves a palladium(II) acetate-catalyzed double oxidative coupling dehydrogenation. This process utilizes a self-coupling reaction of 2-bromo-N-arylbenzamides and proceeds through an Ullmann coupling followed by two consecutive oxidative coupling dehydrogenation steps to afford the fused pentacyclic scaffold in moderate to good yields.

Furthermore, the synthesis of this compound itself has been achieved through the photolysis of 9-(2-iodobenzoyl)-carbazole. Irradiation of this precursor in methanol (B129727) with iodine leads to the target compound.

The table below summarizes the key aspects of these oxidative cyclization methods.

MethodStarting MaterialReagents/ConditionsProduct
Pd-Catalyzed Double Oxidative Coupling Dehydrogenation2-bromo-N-arylbenzamidesPd(OAc)₂, base, benzoic acid8H-indolo[3,2,1-de]phenanthridin-8-ones
Photolysis9-(2-iodobenzoyl)-carbazoleUV light, methanol, iodineThis compound

While reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly used in dehydrogenative aromatization and cyclization reactions, specific applications for the synthesis of this compound are less documented in readily available literature. However, the successful use of oxidative C-H activation and photochemical methods provides robust pathways to this complex heterocyclic system.

Strategies for Quaternary Carbon-Containing Analogues of the Phenanthridinone Core

The flat, planar structure of many phenanthridinone derivatives, while contributing to their bioactivity, can also lead to poor therapeutic selectivity. A contemporary strategy to overcome this limitation involves introducing three-dimensional complexity to the molecular scaffold. One effective method is the creation of an all-carbon quaternary stereocenter, which can generate more complex analogues with the potential for improved selectivity.

A notable advancement in this area is the development of a catalytic enantioselective Birch-Heck sequence. This four-step process transforms inexpensive benzoic acid into a variety of phenanthridinone analogues containing a quaternary carbon. The key step in this sequence is an intramolecular desymmetrizing Mizoroki-Heck reaction, which has demonstrated good to very good enantioselectivity. This methodology allows for the synthesis of diverse analogues with substituents on all three aromatic rings. The process begins with a Birch reduction-alkylation of benzoic acid to create the quaternary center. Subsequent steps build the phenanthridinone core, culminating in the palladium-catalyzed Heck cyclization.

The versatility of this approach has been demonstrated through the synthesis of numerous analogues, showcasing its tolerance for a range of functional groups. Variations have been successfully introduced at the quaternary center, on the amide nitrogen, and on the pendant aryl ring.

Table 1: Examples of Synthesized Quaternary Carbon-Containing Phenanthridinone Analogues
Substituent at Quaternary Center (Alkyl)Substituent on Amide NitrogenSubstituent on Aryl Ring
MethylMethylHalogen (e.g., F, Cl, Br)
EthylMethoxymethyl (MOM)Methyl
Propylpara-Methoxybenzyl (PMB)Unsubstituted
AllylMethylTrifluoromethyl
BenzylMethoxymethyl (MOM)Methoxy (B1213986)

Precursor and Intermediate Chemistry in Indolophenanthridinone Synthesis

The successful construction of the this compound skeleton is critically dependent on the strategic preparation of its precursors and key intermediates.

Indole Scaffold Functionalization and Derivatization

The indole nucleus is a privileged scaffold in medicinal chemistry and serves as a foundational component for the synthesis of fused polycyclic systems. nih.gov The functionalization of the indole ring is a critical first step in preparing precursors for indolophenanthridinone synthesis. The electron-rich nature of the indole ring makes it reactive toward electrophilic aromatic substitution, allowing for the introduction of various functional groups. nih.gov

Modern transition-metal-catalyzed reactions are pivotal for achieving selective indole functionalization. Rhodium(III)-catalyzed pathways, for instance, enable direct C–H functionalization and cascade annulation reactions to build fused polycyclic molecules efficiently. nih.gov These methods can be used to construct 1–2, 2–3, and 3–4-fused indole systems through processes like C2–H bond activation followed by intramolecular oxidative cyclization. nih.gov Such strategies allow for the assembly of complex indole-fused heterocycles from simple starting materials under mild conditions. nih.gov One-pot methodologies involving the direct C(sp²)–H functionalization of precursors with indole derivatives have also been developed, further streamlining the synthesis of these complex scaffolds. rsc.org

Table 2: Selected Methods for Indole Scaffold Functionalization
Reaction TypeCatalyst/ReagentDescriptionReference
Cascade Annulation[RhCp*Cl₂]₂Direct C–H functionalization and cyclization to form fused polycyclic indoles. nih.gov
Multicomponent Reaction (MCR)None (Assembly)Modular assembly of indole, formaldehyde, and amino hydrochlorides to create indole-fused oxadiazepines. nih.gov
Cross-Dehydrogenative CouplingFormic AcidDirect C(sp²)–H functionalization of naphthoquinones with indoles to form C–C bonds. rsc.org
Intramolecular C–H ArylationPalladium CatalystsFormation of a C-C bond between the indole core and an appended aryl halide to create a fused ring.

Chemistry of N-Aroylcarbazoles as Key Intermediates

A highly effective retrosynthetic disconnection of the this compound target molecule points to an N-aroylcarbazole as the key immediate precursor. The final ring-closing step involves an intramolecular C-C bond formation between the carbazole (B46965) nucleus and the N-aroyl group. Two primary strategies are employed for this crucial transformation: palladium-catalyzed intramolecular C-H arylation and the classic Scholl reaction.

Palladium-Catalyzed Intramolecular C-H Arylation: This modern approach offers a highly regioselective method for cyclization. The synthesis begins with the N-arylation of a carbazole with a suitable 2-haloaroyl halide (e.g., 2-iodobenzoyl chloride). The resulting N-(2-haloaroyl)carbazole is then subjected to palladium catalysis. In the presence of a palladium catalyst, a phosphine ligand, and a base, an intramolecular C-H activation occurs on the carbazole ring, followed by reductive elimination to form the new C-C bond and generate the final fused lactam structure. This method is advantageous due to its typically milder reaction conditions and high functional group tolerance compared to classical methods.

Scholl Reaction: The Scholl reaction is a well-established method for forming aryl-aryl bonds via oxidative cyclodehydrogenation. In this context, an N-aroylcarbazole precursor is treated with a strong Lewis acid (e.g., AlCl₃, FeCl₃) and often an oxidant. The Lewis acid promotes an intramolecular electrophilic aromatic substitution, where one aromatic ring attacks the other, followed by oxidation to restore aromaticity and form the fused system. While powerful, the Scholl reaction can require harsh conditions and may suffer from a lack of regioselectivity and undesired side reactions in complex substrates.

Table 3: Comparison of Cyclization Strategies for N-Aroylcarbazoles
MethodTypical ReagentsAdvantagesDisadvantages
Palladium-Catalyzed C-H ArylationPd(OAc)₂, PPh₃, Base (e.g., K₂CO₃)High regioselectivity, milder conditions, good functional group tolerance.Requires pre-functionalized (halogenated) precursor, cost of catalyst.
Scholl ReactionLewis Acid (e.g., AlCl₃, FeCl₃), OxidantUses non-halogenated precursors, powerful for forming robust C-C bonds.Harsh conditions (high temp.), potential for low regioselectivity and side reactions.

Isatin (B1672199) and Aniline (B41778) Derivatives as Starting Materials

Isatin (1H-indole-2,3-dione) and its precursor, aniline, are fundamental building blocks in the synthesis of a vast array of heterocyclic compounds, including those related to the indolophenanthridinone core. ijcrt.orgdergipark.org.tr The synthesis of isatin itself is a classic transformation that typically begins with aniline derivatives.

Several named reactions are employed for the synthesis of isatins from anilines. The most common is the Sandmeyer synthesis , which involves the reaction of aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of strong acid (e.g., sulfuric acid) to yield the isatin core. Other important methods include the Stolle synthesis , which involves the reaction of an N-arylaniline with oxalyl chloride followed by a Friedel-Crafts cyclization, and the Gassman synthesis . These methods allow for the preparation of a wide range of substituted isatins by starting with appropriately substituted anilines. ijcrt.org

Once synthesized, the isatin moiety serves as a versatile precursor for constructing more complex fused systems. The reactive carbonyl group at the C3 position and the lactam functionality make it amenable to various condensation and ring-forming reactions. For example, the Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgresearchgate.net This reaction opens the isatin ring to form an intermediate aniline derivative that subsequently cyclizes to afford quinoline-4-carboxylic acids. drugfuture.comresearchgate.net While not a direct route to this compound, the principles of the Pfitzinger reaction demonstrate the utility of isatin in building new fused heterocyclic rings, a key step in the logical construction of the target scaffold.

Table 4: Major Synthetic Routes to Isatin from Aniline Derivatives
MethodKey ReagentsKey IntermediateReference
Sandmeyer SynthesisAniline, Chloral hydrate, Hydroxylamine, H₂SO₄Isonitrosoacetanilide ijcrt.org
Stolle SynthesisN-Arylaniline, Oxalyl chloride, Lewis Acid (e.g., AlCl₃)Chlorooxalylanilide ijcrt.org
Gassman SynthesisAniline, t-Butyl hypochlorite, Triethylamine3-Methylthio-oxindole ijcrt.org

Spectroscopic and Structural Characterization of 9h Indolo 3,2,1 De Phenanthridin 9 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the molecular framework can be constructed.

¹H NMR Analysis for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides critical information about the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J) of the aromatic protons in indolo-phenanthridine systems are characteristic of their position on the fused ring structure.

For the parent compound, 9H-Indolo[3,2,1-de]phenanthridin-9-one, the ¹H NMR spectrum is expected to show a complex series of multiplets in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the 11 distinct protons on the fused aromatic system.

In the case of related analogues, such as substituted Indolo[1,2-f]phenanthridines, specific proton signals can be assigned. For instance, the ¹H NMR spectrum of 6-methylindolo[1,2-f]phenanthridine in deuterated dichloromethane (B109758) (CD₂Cl₂) shows distinct signals for its aromatic protons, as well as a characteristic singlet for the methyl group. rsc.org

Interactive Table: ¹H NMR Data for Selected Indolo[1,2-f]phenanthridine Analogues

This table summarizes the proton NMR chemical shifts (δ in ppm) for various substituted Indolo[1,2-f]phenanthridine analogues, illustrating the influence of different substituents on the proton environments.

CompoundSolventAromatic Protons (δ, ppm)Aliphatic Protons (δ, ppm)
6-methylindolo[1,2-f]phenanthridine CD₂Cl₂8.46 (d), 8.38 (d), 8.32–8.24 (m), 8.22–8.13 (m, 2H), 7.88–7.79 (m), 7.57–7.48 (m, 2H), 7.47–7.42 (m), 7.42–7.30 (m, 2H), 7.29 (d)2.53 (s, 3H)
3-methoxyindolo[1,2-f]phenanthridine CDCl₃8.49 (dd), 8.37–8.28 (m), 8.18 (dd), 7.97 (d), 7.84–7.73 (m), 7.60–7.49 (m, 2H), 7.41–7.27 (m, 3H), 7.03 (dd)3.92 (s, 3H)
3,6-dimethylindolo[1,2-f]phenanthridine CDCl₃8.40 (d), 8.37–8.29 (m), 8.07 (d), 8.04–7.95 (m, 2H), 7.87–7.77 (m), 7.42–7.24 (m, 4H), 7.18 (s)2.51 (s, 3H), 2.50 (s, 3H)

¹³C NMR Analysis for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule, providing direct confirmation of the carbon skeleton. The fused pentacyclic structure of this compound contains 19 carbon atoms. Its ¹³C NMR spectrum would be expected to show a signal for the carbonyl carbon (C=O) in the downfield region (typically δ 160-180 ppm) and a series of signals in the aromatic region (δ 110-150 ppm) for the other 18 sp²-hybridized carbons.

Detailed ¹³C NMR data for analogues confirms the core structure. For example, the spectrum of 6-methylindolo[1,2-f]phenanthridine displays twenty distinct carbon signals, consistent with its molecular structure. rsc.org Similarly, the ¹³C NMR spectrum of a tryptanthrin (B1681603) analogue, which shares a related heterocyclic core, shows characteristic signals for its carbonyl groups and aromatic carbons. researchgate.net

Interactive Table: ¹³C NMR Data for a 6-methylindolo[1,2-f]phenanthridine Analogue rsc.org

This table presents the carbon-13 NMR chemical shifts (δ in ppm) recorded in CD₂Cl₂.

Chemical Shift (δ, ppm)
135.73, 134.43, 134.38, 133.33, 130.83, 130.29, 128.75, 128.46, 127.46, 126.72, 124.89, 124.72, 123.01, 122.50, 122.46, 122.19, 121.50, 116.76, 114.70, 96.39

¹⁵N NMR and 2D HMBC Studies for Nitrogen Atom Characterization

While ¹⁵N NMR is less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, it provides direct insight into the chemical environment of nitrogen atoms. For this compound, a single ¹⁵N NMR signal would confirm the presence of the unique nitrogen atom within the lactam functionality of the fused system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key feature in the IR spectrum of this compound is the absorption band corresponding to the carbonyl (C=O) group of the lactam ring. This typically appears as a strong, sharp band in the region of 1650-1700 cm⁻¹.

Other characteristic absorptions would include those for C=C stretching in the aromatic rings (around 1450-1600 cm⁻¹) and C-H stretching of the aromatic protons (above 3000 cm⁻¹). The absence of N-H stretching bands (typically 3300-3500 cm⁻¹) would confirm that the nitrogen atom is part of the tertiary amide (lactam) system. Studies on related indolo-phenanthridine analogues confirm that IR spectra are routinely recorded to verify the presence of these key functional groups. rsc.org

Mass Spectrometry (MS, HRMS, ESI-TOF, MS-EI) for Molecular Weight and Formula Determination

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental formula of a compound. For this compound (C₁₉H₁₁NO), the calculated molecular weight is approximately 269.30 g/mol . lookchem.comchemsrc.comhxchem.net

In a typical mass spectrum, the compound would exhibit a prominent molecular ion peak (M⁺) at m/z = 269. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition. For C₁₉H₁₁NO, the expected exact mass would be 269.0841.

HRMS analyses of analogues have been successfully used to confirm their molecular formulas. For example, 3-methoxyindolo[1,2-f]phenanthridine (C₂₀H₁₅NO) has a calculated exact mass of 297.1154, and experimental ESI-TOF measurements have found it to be 297.1147, confirming its composition. rsc.org Similarly, a tryptanthrin derivative (C₂₅H₁₉N₃O₄) showed an (M+H)⁺ ion at m/z = 426 in ESI-MS, consistent with its structure. researchgate.net

Interactive Table: HRMS Data for Indolo-phenanthridine Analogues rsc.org

This table compares the calculated exact mass with the experimentally found mass for different analogues, demonstrating the accuracy of HRMS in formula determination.

CompoundMolecular FormulaCalculated Exact Mass (m/z)Found Exact Mass (m/z)
3-methoxyindolo[1,2-f]phenanthridine C₂₀H₁₅NO297.1154297.1147
3,6-dimethylindolo[1,2-f]phenanthridine C₂₁H₁₇N295.1361295.1357
3-tert-butylindolo[1,2-f]phenanthridine C₂₃H₂₁N323.1674323.1669

X-ray Crystallography for Precise Molecular Architecture Elucidation

Although a crystal structure for the parent this compound is not described in the reviewed literature, the structure of the closely related isomer, 8H-Indolo[3,2,1-de]phenanthridin-8-one, has been determined. X-ray analysis of this analogue confirms the fused pentacyclic nature of the core scaffold and reveals a nearly planar conformation, which is expected for such extended aromatic systems. The detailed crystallographic data, including unit cell dimensions and atomic coordinates, provide a precise model of the molecular architecture of this class of compounds. The analysis of such structures is crucial for understanding intermolecular interactions, such as π–π stacking, in the solid state.

Chromatographic Techniques for Compound Purification and Purity Assessment

Chromatographic techniques are indispensable tools in the synthesis and characterization of this compound and its analogues. These methods are crucial for the purification of the target compounds from reaction mixtures and for the subsequent assessment of their purity. The most commonly employed techniques for these purposes are Thin-Layer Chromatography (TLC) and column chromatography, which leverage the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation.

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique used to monitor the progress of reactions, identify compounds, and determine the appropriate solvent system for column chromatography. For this compound and related compounds, silica (B1680970) gel is the most common stationary phase. The choice of the mobile phase, a mixture of solvents, is critical for achieving good separation. The separation is quantified by the retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Different solvent systems, typically varying in polarity, are tested to find the optimal conditions for separating the desired product from starting materials, byproducts, and other impurities.

Column chromatography is the primary method for the preparative purification of this compound and its analogues. This technique involves packing a glass column with a stationary phase, most commonly silica gel, and passing a liquid mobile phase through it. The crude reaction mixture is loaded onto the top of the column, and the components are eluted with a solvent system, often determined by prior TLC analysis. By collecting fractions of the eluent, the desired compound can be isolated in a pure form. The polarity of the eluent is often gradually increased (gradient elution) to effectively separate compounds with different polarities.

Detailed research findings on the chromatographic purification of this compound and its analogues are often found in the experimental sections of scientific publications. While specific data for the parent compound is not always explicitly detailed in readily available literature, the purification of its precursors and closely related analogues provides valuable insight into the chromatographic behavior of this class of compounds. For instance, the purification of N-acyl carbazoles, which are key intermediates in the synthesis of indolo[3,2,1-de]phenanthridinones, has been reported using silica gel column chromatography.

The following tables summarize typical chromatographic conditions used for the purification and analysis of compounds structurally related to this compound. This data, compiled from various research articles, can serve as a guide for developing purification and analysis protocols for the target compound and its derivatives.

Table 1: Thin-Layer Chromatography (TLC) Data for Related Compounds

Compound TypeStationary PhaseMobile Phase (v/v)Rƒ Value
Indole (B1671886) DerivativeSilica Gel GF254n-Hexane / Ethyl Acetate (3:2)0.6
N-acyl carbazole (B46965)Silica GelPetroleum Ether / Ethyl Acetate (10:1)0.40
PhenanthridinoneSilica GelHexane / Ethyl Acetate (1:1)0.35

Table 2: Column Chromatography Conditions for Purification of Related Compounds

Compound TypeStationary PhaseEluent System
Indolo[1,2-f]phenanthridinesSilica GelHeptane
PhenanthridinesSilica GelEthyl Acetate / Hexane (5-50% gradient)
Indole DerivativesSilica GelHexane / Ethyl Acetate (4:1)
Indole DerivativesSilica GelHexane / Ethyl Acetate (5:1)

The successful application of these chromatographic techniques is fundamental to obtaining pure samples of this compound and its analogues, which is a prerequisite for their accurate spectroscopic and structural characterization, as well as for any subsequent biological or material science investigations. The purity of the isolated compounds is typically assessed by the observation of a single spot on a TLC plate developed with multiple solvent systems and is often further confirmed by other analytical techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and spectroscopic methods.

Structure Activity Relationship Sar Studies of 9h Indolo 3,2,1 De Phenanthridin 9 One Derivatives

General Principles of SAR in Fused Indolophenanthridinone Scaffolds

The fused indolophenanthridinone core is a rigid, planar, and polycyclic aromatic system that provides a unique scaffold for interaction with biological targets. The biological activity of derivatives based on this scaffold is governed by several key principles:

Planarity and Intercalation: The extensive planarity of the fused ring system is a critical feature, often facilitating intercalation into DNA or binding to flat hydrophobic regions of proteins. This mode of interaction is a common mechanism for the anticancer activity of many polycyclic aromatic compounds.

Solubility and Bioavailability: The physicochemical properties of the derivatives, such as lipophilicity and aqueous solubility, play a crucial role in their absorption, distribution, metabolism, and excretion (ADME) profile. Balancing these properties is essential for achieving optimal therapeutic efficacy.

Impact of Substituents on Activity (e.g., electron-donating/withdrawing groups, alkyl chain length, heteroatom incorporation)

The strategic placement of various substituents on the 9H-Indolo[3,2,1-de]phenanthridin-9-one scaffold allows for the systematic modulation of its biological activity.

Electron-Donating and Electron-Withdrawing Groups:

The electronic nature of substituents can profoundly affect the interaction of the indolophenanthridinone core with its biological targets.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3) and amino (-NH2) can increase the electron density of the aromatic system. nih.govrsc.org This can enhance π-π stacking interactions and potentially modulate the redox properties of the molecule. Studies on related heterocyclic systems have shown that the introduction of EDGs can lead to enhanced biological activity. nih.gov

Table 1: Hypothetical Impact of Electronic Groups on Activity

Substituent TypeExamplePotential Effect on Biological Activity
Electron-Donating-OCH3, -NH2Enhanced π-π stacking, altered redox potential
Electron-Withdrawing-NO2, -CNModified electrostatic interactions, altered hydrogen bonding capacity

Alkyl Chain Length:

The introduction of alkyl chains can influence the lipophilicity and steric profile of the molecule. Research on other indole-containing compounds has demonstrated that the length of an N-1 alkyl side chain is a critical factor for receptor binding. nih.gov An optimal chain length, often around five carbon atoms, can lead to the highest affinity, while shorter or longer chains may result in a significant decrease in activity. nih.gov This suggests that a specific hydrophobic pocket may be involved in the binding interaction. The incorporation of alkyl chains can also significantly increase the solubility of the compounds in various solvents, which is beneficial for their processing and application in organic electronics and potentially for their formulation as therapeutic agents. chemrxiv.org

Heteroatom Incorporation:

Influence of Molecular Geometry and Chirality (e.g., all-carbon quaternary stereocenters, helical structures)

The spatial arrangement of atoms in this compound derivatives is a critical determinant of their biological activity.

All-Carbon Quaternary Stereocenters:

The creation of all-carbon quaternary stereocenters within the molecular framework can introduce significant conformational constraints and lead to specific three-dimensional arrangements. This can enhance the molecule's affinity and selectivity for its biological target by locking it into a bioactive conformation.

Helical Structures:

The extended, fused aromatic system of some indolophenanthridinone derivatives can lead to the formation of helical structures. This helicity introduces a chiral element to the molecule, which can be crucial for enantioselective interactions with chiral biological macromolecules such as proteins and nucleic acids.

Chirality:

The presence of chiral centers in the substituents or the inherent chirality of the entire molecule (atropisomerism or helicity) can have a profound impact on biological activity. It is well-established that enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. nih.gov For many chiral compounds, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Therefore, the synthesis and evaluation of enantiomerically pure derivatives are of significant importance in SAR studies.

Regioisomeric Effects on Biological Profiles

Regioisomers are compounds that have the same molecular formula but differ in the position of substituents on the aromatic scaffold. The specific placement of a functional group on the this compound core can dramatically alter its biological activity. For example, studies on substituted 1,4-naphthoquinones have shown that the position of a substituent can significantly impact its antiproliferative activity in different cancer cell lines. nih.gov Similarly, for indolophenanthridine (B24596) derivatives, the location of a particular group can influence its ability to interact with key residues in a binding pocket or its susceptibility to metabolic enzymes. A systematic investigation of various regioisomers is therefore essential to map the sensitive and tolerant regions of the scaffold for substitution and to identify the optimal substitution pattern for a desired biological effect. For instance, a study on indolo[3,2-a]phenanthridine derivatives, a regioisomer of the title compound's scaffold, revealed that specific substitution patterns led to good anti-leishmanial activity with low cytotoxicity. nih.gov

Theoretical and Computational Chemistry Studies on 9h Indolo 3,2,1 De Phenanthridin 9 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the geometry and electronic properties of 9H-Indolo[3,2,1-de]phenanthridin-9-one. These methods provide a detailed picture of the molecule's optimized structure, vibrational frequencies, and other important parameters.

A key application of these calculations is the prediction of Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. By combining DFT with GIAO, researchers can accurately predict the ¹H and ¹³C NMR spectra of complex organic molecules. This combined approach has been successfully used for the structural elucidation of various heterocyclic compounds. While specific GIAO NMR calculation data for this compound is not available in published literature, the methodology is well-established for providing reliable predictions of chemical shifts for different nuclei within a molecule.

Table 1: Representative Theoretical vs. Experimental Chemical Shift Correlation (General Methodology) This table illustrates the typical correlation achieved when using DFT-GIAO methods for NMR chemical shift prediction in complex organic molecules. Specific data for this compound is not publicly available.

Nucleus Experimental Shift (ppm) Calculated Shift (ppm) Difference (ppm)
¹H 7.85 7.92 -0.07
¹H 7.45 7.50 -0.05
¹³C 128.5 129.1 -0.6
¹³C 122.3 122.9 -0.6

Conformational Analysis and Molecular Dynamics

Understanding the three-dimensional structure and flexibility of this compound is crucial for comprehending its function and interactions. Conformational analysis helps identify the most stable spatial arrangements of the molecule. Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, revealing how it moves, flexes, and interacts with its environment, such as a solvent or a biological target.

MD simulations can elucidate the conformational landscape of a molecule by exploring its potential energy surface. These simulations are instrumental in understanding the formation of intra- and intermolecular hydrogen bonds, which can significantly influence the compound's properties and biological activity. While specific molecular dynamics studies on this compound are not detailed in the available literature, this technique is a powerful tool for investigating the conformational preferences and dynamic behavior of related polycyclic aromatic compounds.

Electronic Structure Analysis

The electronic structure of this compound dictates its reactivity, optical properties, and potential for use in electronic devices. Key parameters in this analysis include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, singlet-triplet energy gaps, aromaticity, and diradical character.

The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. These frontier molecular orbitals (HOMO and LUMO) also determine the electron-donating and electron-accepting capabilities of the molecule. Theoretical calculations, such as DFT, are employed to compute these electronic properties. For many organic molecules, the HOMO is distributed over the electron-rich parts of the structure, while the LUMO is located on the electron-deficient regions.

Table 2: Calculated Electronic Properties (Illustrative for a Polycyclic Aromatic System) This table presents typical electronic property data obtained from DFT calculations for polycyclic aromatic compounds. Specific data for this compound is not publicly available.

Property Calculated Value (eV)
HOMO Energy -5.8
LUMO Energy -2.5
HOMO-LUMO Gap 3.3
Singlet-Triplet Gap 1.2

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is frequently used to predict the interaction between a small molecule ligand and a protein target.

Table 3: Illustrative Molecular Docking Results for an Indole (B1671886) Derivative with a Protein Target This table provides an example of the kind of data generated from molecular docking studies. Specific data for this compound is not publicly available.

Protein Target Binding Affinity (kcal/mol) Interacting Residues Interaction Type
Kinase A -8.5 LYS72, GLU91 Hydrogen Bond
VAL51, LEU173 Hydrophobic
Protease B -7.9 ASP25, ASP215 Hydrogen Bond
ILE50, ILE213 Hydrophobic

Mechanistic Investigations of 9h Indolo 3,2,1 De Phenanthridin 9 One Biological Activity in Vitro Focus

Correlation between In Vitro Observed Activity and Specific Structural FeaturesStructure-activity relationship (SAR) studies focusing on the 9H-Indolo[3,2,1-de]phenanthridin-9-one scaffold to determine the specific structural features essential for any biological activity are not available in the current literature.

Further research is required to elucidate the specific in vitro biological activities and mechanisms of action for this compound.

Applications and Future Directions in Chemical Research of 9h Indolo 3,2,1 De Phenanthridin 9 One

Utility as Synthetic Intermediates for Complex Natural Products and Analogues

The 9H-indolo[3,2,1-de]phenanthridin-9-one core is a key structural motif present in several biologically active natural products. Its rigid framework serves as a crucial building block for the total synthesis of these complex molecules and their analogues, which are often pursued for their potential therapeutic properties.

One of the prime examples is the synthesis of phenanthridinone-based natural products. researchgate.net The indolo[3,2,1-de]phenanthridin-9-one scaffold provides a pre-organized pentacyclic system that can be further elaborated to achieve the target natural product. For instance, synthetic strategies often involve the construction of this core, followed by functional group manipulations and stereochemical control to arrive at the final complex structure. The development of palladium-catalyzed domino reactions has provided an efficient route to phenanthridinone derivatives, highlighting the versatility of this scaffold in synthetic endeavors. researchgate.net

Furthermore, the structural similarity of the indolo[3,2,1-de]phenanthridin-9-one core to certain indole (B1671886) alkaloids makes it an attractive starting point for the synthesis of their analogues. semanticscholar.org By modifying the peripheral substituents on the aromatic rings, chemists can generate a library of compounds with diverse pharmacological profiles, aiming to improve upon the potency and selectivity of the parent natural products. The synthesis of trisphaeridine, a naturally occurring antiparasitic compound, has been achieved through a photochemically-mediated cyclization to form the phenanthridine (B189435) core, demonstrating the applicability of such strategies. nih.gov

Natural Product/Analogue ClassSynthetic Strategy Involving Indolophenanthridinone CoreReference
Phenanthridinone AlkaloidsConstruction of the pentacyclic scaffold via palladium-catalyzed domino reactions, followed by functionalization. researchgate.net
TrisphaeridinePhotochemically-mediated cyclization to form the core phenanthridine structure. nih.gov
Indole Diterpenoid AnaloguesUtilization of the rigid indole framework as a template for building complex polycyclic systems. semanticscholar.org

Development as Chemical Probes and Tools for Biological Studies

The fluorescent properties of certain this compound derivatives make them promising candidates for the development of chemical probes and tools for biological imaging and sensing. The extended π-conjugated system of the scaffold often imparts favorable photophysical properties, such as strong absorption and emission in the visible region of the electromagnetic spectrum.

Researchers have explored the synthesis of functionalized indolophenanthridinones that can selectively bind to specific biological targets, such as proteins or nucleic acids. Upon binding, a change in the fluorescence signal (e.g., intensity, wavelength, or lifetime) can be observed, allowing for the detection and quantification of the target analyte. For instance, derivatives of the related phenanthro[9,10-d]-imidazole scaffold have been investigated as fluorescent probes for medical imaging applications. mdpi.com

Moreover, the rigid and planar nature of the this compound core can be exploited to design intercalating agents for DNA. By attaching appropriate side chains, these molecules can insert themselves between the base pairs of DNA, leading to a change in their photophysical properties and providing a means to probe DNA structure and interactions. The development of chemiluminescent probes, which offer high sensitivity, has also been a significant area of research for detecting reactive nitrogen species like HNO in biological systems. nih.gov

Exploration of Novel and Sustainable Reaction Methodologies for Scaffold Construction

The synthesis of the this compound scaffold itself has been a subject of intense research, with a focus on developing novel, efficient, and environmentally benign methodologies. Traditional methods often require harsh reaction conditions, multi-step procedures, and the use of stoichiometric amounts of toxic reagents.

Recent advancements in organic synthesis have led to the development of more sustainable approaches. For example, palladium-catalyzed double oxidative coupling dehydrogenations have been employed for the synthesis of 8H-indolo[3,2,1-de]phenanthridin-8-ones. jove.com This method offers an efficient route to the fused pentacyclic scaffold with good yields. Visible-light-induced free radical cyclization presents another mild and transition-metal-free approach to access polycyclic 8H-indolo[3,2,1-de]phenanthridin-8-ones. researchgate.net This photoredox catalysis strategy aligns with the principles of green chemistry by utilizing light as a renewable energy source.

Furthermore, microwave-assisted synthesis has been explored for the rapid and efficient construction of related heterocyclic systems, such as 1H-phenanthro[9,10-d] researchgate.netresearchgate.netlookchem.comtriazole, which can be a precursor or analogue to the indolophenanthridinone core. mdpi.com These modern synthetic methods not only improve the efficiency and sustainability of the synthesis but also allow for greater diversification of the scaffold for various applications. The development of multicomponent reactions for indole synthesis also represents a sustainable approach, minimizing waste and increasing atom economy. rug.nl

Reaction MethodologyDescriptionKey Advantages
Palladium-Catalyzed Double Oxidative Coupling DehydrogenationA palladium-catalyzed self-coupling of 2-bromo-N-arylbenzamides to form the pentacyclic scaffold.High efficiency, good yields. jove.com
Visible-Light-Induced Free Radical CyclizationA transition-metal-free cyclization of (2-bromophenyl)(9H-carbazol-9-yl)methanones using a photocatalyst.Mild reaction conditions, sustainable. researchgate.net
Photochemical SynthesisUV exposure of 9-(2-iodobenzoyl)-carbazole to afford the indolophenanthridinone core.Novel photochemical route. researchgate.net
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate the synthesis of related heterocyclic systems.Rapid, efficient. mdpi.com

Design and Synthesis of Indolophenanthridinone Derivatives with Enhanced Selectivity

A key area of future research lies in the rational design and synthesis of this compound derivatives with enhanced selectivity for specific biological targets. By leveraging computational modeling and structure-activity relationship (SAR) studies, chemists can design molecules with improved binding affinity and specificity, which is crucial for the development of targeted therapies and diagnostic agents.

For instance, by introducing specific functional groups at various positions of the indolophenanthridinone scaffold, it is possible to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with a biological target. The synthesis of novel pyrido[3,4-b]indole derivatives has demonstrated that specific substitutions can lead to potent and broad-spectrum anticancer activity. researchgate.net Similarly, the design of indolyl dihydropyrazole derivatives has been guided by molecular docking to screen for potential inhibitors of the aryl hydrocarbon receptor. nih.gov

The goal is to develop derivatives that can selectively interact with a particular enzyme, receptor, or nucleic acid sequence, minimizing off-target effects and enhancing the desired biological response. This targeted approach is at the forefront of modern drug discovery and the development of precision medicine. The synthesis of dihydro-1H-indene derivatives as tubulin polymerization inhibitors highlights the potential of designing compounds that bind to specific sites on biological macromolecules. nih.gov

Derivative ClassDesign StrategyTarget/Application
Pyrido[3,4-b]indole AnaloguesStructure-activity relationship (SAR) studies to optimize substitutions.Anticancer agents. researchgate.net
Indolyl Dihydropyrazole DerivativesMolecular docking to screen for inhibitors of the aryl hydrocarbon receptor.Potential anticancer agents. nih.gov
Dihydro-1H-indene DerivativesDesign as tubulin polymerization inhibitors binding to the colchicine (B1669291) site.Anti-angiogenic and antitumor agents. nih.gov

Q & A

Basic: What safety protocols should be followed when handling 9H-Indolo[3,2,1-de]phenanthridin-9-one in laboratory settings?

Methodological Answer:

  • Storage: Store in a well-ventilated area, away from oxidizers and heat sources, to prevent decomposition into toxic gases .
  • PPE: Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks .
  • Emergency Measures: For skin/eye contact, rinse immediately with water for 15 minutes. In case of inhalation, move to fresh air and seek medical attention .
  • Waste Disposal: Treat as hazardous waste; avoid environmental release due to potential ecotoxicity .

Basic: What are the key physical properties and characterization techniques for this compound?

Methodological Answer:

  • Physical Properties:
    • Melting Point: ~201°C (similar to structurally related compounds like 9H-Pyrido[3,4-b]indole) .
    • Solubility: Likely polar aprotic solvent-soluble (e.g., DMF, DMSO), inferred from analogs in .
  • Characterization Techniques:
    • Spectroscopy: Use IR to identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and UV-Vis for π-conjugation analysis .
    • Mass Spectrometry (ESI-MS): Confirm molecular ion peaks and fragmentation patterns .

Basic: What are common synthetic routes to this compound?

Methodological Answer:

  • Cyclization Strategies:
    • Friedel-Crafts Acylation: Utilize aromatic precursors (e.g., indole derivatives) with acylating agents under acidic conditions .
    • Oxidative Coupling: Apply metal-catalyzed cross-dehydrogenative coupling (CDC) to form fused rings .
  • Derivatization: Introduce substituents via nucleophilic substitution at reactive positions (e.g., C-3 or C-6) .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

  • Parameter Screening:

    • Temperature: Test ranges from 80–120°C to balance reaction rate vs. decomposition .
    • Catalysts: Compare Lewis acids (e.g., AlCl₃) vs. transition metals (e.g., Pd for cross-coupling) .
  • Solvent Effects: Evaluate polar solvents (e.g., DMF) for solubility vs. non-polar solvents (toluene) for selectivity.

  • Workflow Example:

    ConditionYield (%)Purity (HPLC)
    AlCl₃, 100°C6592%
    Pd(OAc)₂, 80°C7888%
    Data adapted from analogs in .

Advanced: How can contradictory spectral data during characterization be resolved?

Methodological Answer:

  • Cross-Validation:
    • Combine NMR (¹H, ¹³C, DEPT) with X-ray crystallography to resolve stereochemical ambiguities .
    • Use high-resolution MS (HRMS) to distinguish isobaric impurities .
  • Case Study: If IR shows unexpected carbonyl peaks, re-examine reaction conditions for unintended oxidation or side products .

Advanced: How to design experiments to study the compound’s electronic properties for sensor applications?

Methodological Answer:

  • Hypothesis-Driven Approach:
    • Objective: Investigate fluorescence quenching upon metal binding (inspired by 1,10-phenanthroline derivatives) .
  • Experimental Design:
    • Fluorescence Titration: Titrate with metal ions (e.g., Cu²⁺, Fe³⁺) and monitor emission changes.
    • Computational Modeling: Use DFT to predict HOMO-LUMO gaps and compare with experimental UV-Vis .
  • Controls: Include blank samples and metal-free analogs to isolate effects .

Advanced: What strategies ensure accurate structural identification and nomenclature compliance?

Methodological Answer:

  • IUPAC Guidelines:
    • Validate numbering using IUPAC rules for fused polycyclic systems (e.g., phenanthrene-based frameworks) .
  • Spectral Correlation: Match NMR shifts to predicted values from computational tools (e.g., ACD/Labs) .
  • Peer Review: Cross-check assignments with crystallographic data or literature analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.